molecular formula C16H20N2O3 B14345597 Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 92570-33-7

Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B14345597
CAS No.: 92570-33-7
M. Wt: 288.34 g/mol
InChI Key: PORKWZZKGJHDOP-UHFFFAOYSA-N
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Description

Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes a hexyl ester group, a phenyl ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by esterification with hexanol. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its interactions and applications in various fields.

Properties

CAS No.

92570-33-7

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

hexyl 5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-8-11-21-16(20)14-12-15(19)18(17-14)13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

PORKWZZKGJHDOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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